molecular formula C22H28N6O8S2 B1239656 Ceftizoxime alapivoxil

Ceftizoxime alapivoxil

Cat. No.: B1239656
M. Wt: 568.6 g/mol
InChI Key: VOPANQNVVCPHQR-INVOUVLYSA-N
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Description

Ceftizoxime alapivoxil is a prodrug of ceftizoxime, a third-generation cephalosporin antibiotic. It is designed to enhance the oral bioavailability of ceftizoxime, which is typically administered parenterally. This compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ceftizoxime alapivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ceftizoxime alapivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of hydrolysis is ceftizoxime, which retains the antibiotic activity. Other reactions may yield various derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

Ceftizoxime alapivoxil has several applications in scientific research:

    Chemistry: Used as a model compound to study the stability and reactivity of cephalosporin antibiotics.

    Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Evaluated in clinical trials for its efficacy in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Used in the development of new antibiotic formulations and delivery systems

Mechanism of Action

Ceftizoxime alapivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, ceftizoxime disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ceftizoxime alapivoxil is unique due to its prodrug nature, which enhances oral bioavailability compared to other cephalosporins that require parenteral administration. This makes it a convenient option for outpatient treatment of bacterial infections .

Properties

Molecular Formula

C22H28N6O8S2

Molecular Weight

568.6 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1

InChI Key

VOPANQNVVCPHQR-INVOUVLYSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N

SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N

Synonyms

(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate
AS 924
AS-924
ceftizoxime alapivoxil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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